

3-(3,5-Dibromophenyl)propanoic acid structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-(3,5-Dibromophenyl)propanoic acid
Cat. No.:	B1591333

[Get Quote](#)

An In-depth Technical Guide to **3-(3,5-Dibromophenyl)propanoic Acid**: Structure, Synthesis, and Applications

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of **3-(3,5-Dibromophenyl)propanoic acid**, a key intermediate in organic synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's structural characteristics, outlines a robust synthetic pathway with mechanistic insights, and explores its applications as a versatile molecular scaffold.

Core Compound Identity and Physicochemical Properties

3-(3,5-Dibromophenyl)propanoic acid is a halogenated aromatic carboxylic acid. The presence of two bromine atoms on the phenyl ring significantly influences its reactivity and makes it a valuable precursor for creating complex molecules through various cross-coupling reactions. Its structure consists of a dibrominated benzene ring attached to a propanoic acid chain.

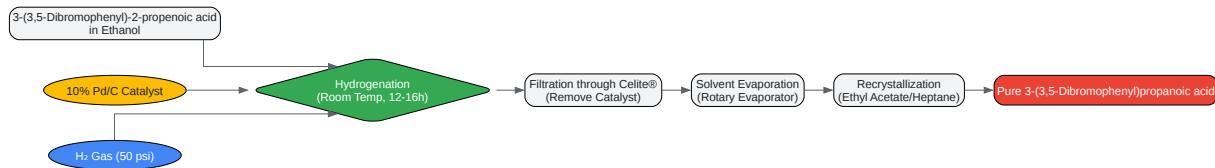
The fundamental properties of this compound are summarized below, providing essential data for experimental design and characterization.

Property	Value	Source
IUPAC Name	3-(3,5-dibromophenyl)propanoic acid	[1]
Synonyms	3,5-Dibromobenzenepropanoic acid, 3-(3,5-Dibromophenyl)propionic acid	[1] [2]
CAS Number	923977-15-5	[1]
Molecular Formula	C ₉ H ₈ Br ₂ O ₂	[1]
Molecular Weight	307.97 g/mol	[1] [3]
Canonical SMILES	C1=C(C=C(C=C1Br)Br)CCC(=O)O	[1]
InChI Key	AMKWPMUHANVQSZ-UHFFFAOYSA-N	[1]
MDL Number	MFCD11973898	[1] [3]
XLogP3	2.9	[4]
Hydrogen Bond Donor Count	1	[4]
Hydrogen Bond Acceptor Count	2	[4]

Synthesis Pathway: Catalytic Hydrogenation

The most direct and efficient synthesis of **3-(3,5-Dibromophenyl)propanoic acid** involves the catalytic hydrogenation of its unsaturated precursor, 3-(3,5-Dibromophenyl)-2-propenoic acid (also known as 3,5-Dibromocinnamic acid). This method is widely employed due to its high yield, clean conversion, and operational simplicity.

Causality Behind Experimental Choices:


- Choice of Precursor: 3,5-Dibromocinnamic acid is the logical starting material as it already contains the required carbon skeleton and the dibromophenyl moiety. The only necessary transformation is the reduction of the alkene double bond.

- Choice of Catalyst: Palladium on carbon (Pd/C) is the catalyst of choice for this type of reduction. It provides a high surface area for the reaction and efficiently catalyzes the addition of hydrogen across the double bond without affecting the aromatic ring or the carboxylic acid group under standard conditions.
- Choice of Solvent: A protic solvent like ethanol or methanol is ideal because it readily dissolves the starting material and is compatible with the hydrogenation process.
- Hydrogen Source: Pressurized hydrogen gas is used to ensure a sufficient concentration of hydrogen is available at the catalyst surface to drive the reaction to completion.

Detailed Experimental Protocol:

- Reactor Setup: A 500 mL hydrogenation vessel is charged with 3-(3,5-Dibromophenyl)-2-propenoic acid (10.0 g, 32.7 mmol) and 200 mL of absolute ethanol.
- Catalyst Addition: 10% Palladium on carbon (50% wet, 0.5 g) is carefully added to the mixture under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition of the catalyst in air.
- Hydrogenation: The vessel is sealed, purged several times with hydrogen gas, and then pressurized to 50 psi with hydrogen.
- Reaction Monitoring: The reaction mixture is stirred vigorously at room temperature (20-25°C) for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of the starting material.
- Workup: Upon completion, the reaction vessel is carefully depressurized, and the atmosphere is replaced with nitrogen. The mixture is filtered through a pad of Celite® to remove the palladium catalyst. The Celite® pad is washed with an additional 50 mL of ethanol to ensure complete recovery of the product.
- Isolation and Purification: The combined filtrate is concentrated under reduced pressure to yield a crude solid. The solid is then recrystallized from a mixture of ethyl acetate and heptane to afford pure **3-(3,5-Dibromophenyl)propanoic acid** as a white crystalline solid.

Synthesis Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: Synthesis of **3-(3,5-Dibromophenyl)propanoic acid**.

Structural Characterization and Quality Control

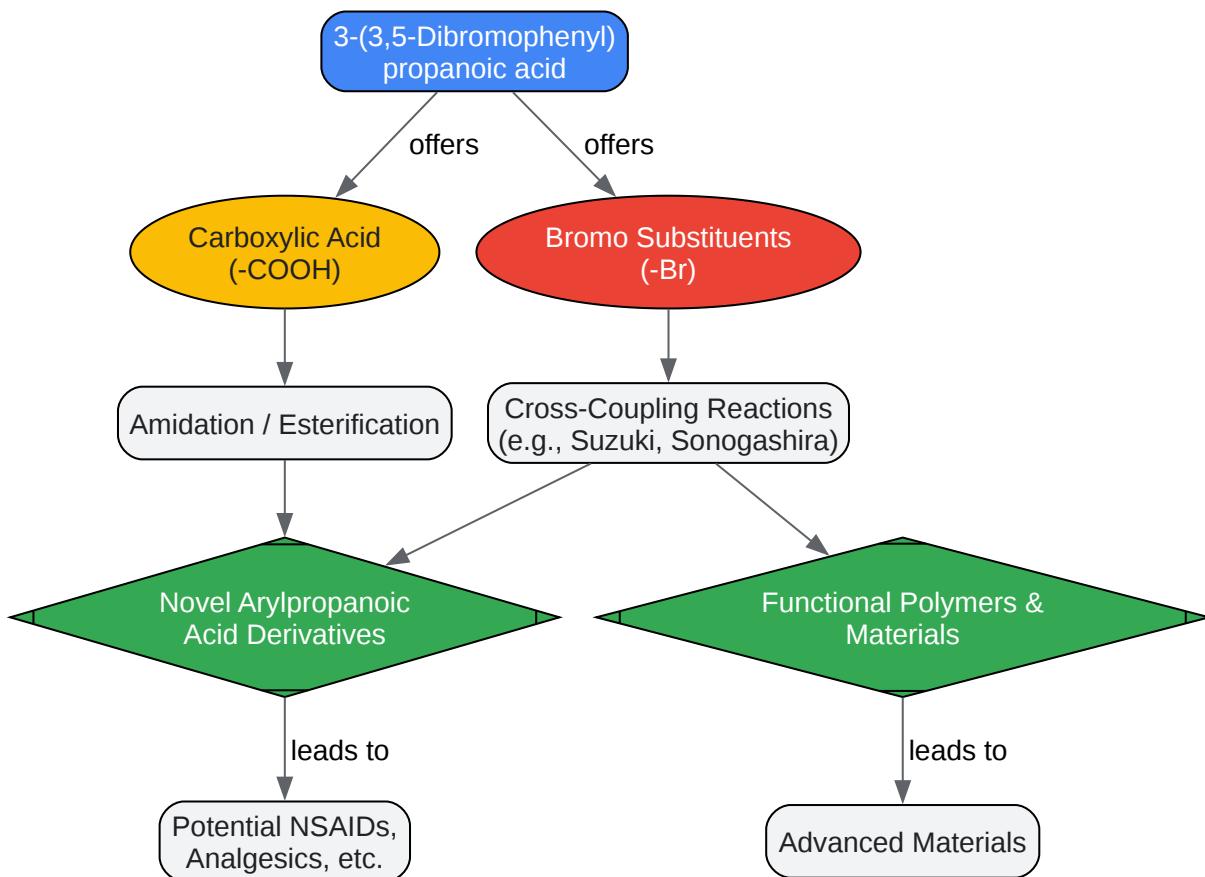
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. The expected spectral data provides a self-validating system for quality control.

Technique	Expected Observations
¹ H NMR (400 MHz, CDCl ₃)	δ ~11.0-12.0 (s, 1H, -COOH), δ ~7.5 (t, 1H, Ar-H), δ ~7.3 (d, 2H, Ar-H), δ ~2.9 (t, 2H, -CH ₂ -Ar), δ ~2.7 (t, 2H, -CH ₂ -COOH). The splitting pattern of the aromatic protons (a triplet and a doublet) is characteristic of the 1,3,5-trisubstituted benzene ring.[5]
¹³ C NMR (100 MHz, CDCl ₃)	δ ~178 (-COOH), δ ~145 (Ar-C), δ ~135 (Ar-CH), δ ~130 (Ar-CH), δ ~123 (Ar-C-Br), δ ~35 (-CH ₂ -), δ ~30 (-CH ₂ -).
Mass Spec. (EI)	Molecular ion (M ⁺) peak showing a characteristic isotopic pattern for two bromine atoms at m/z 306, 308, and 310 in an approximate 1:2:1 ratio.[6][7]
FT-IR (KBr, cm ⁻¹)	Broad absorption at ~3000-3300 cm ⁻¹ (O-H stretch of carboxylic acid), sharp absorption at ~1700 cm ⁻¹ (C=O stretch), and a peak in the 500-600 cm ⁻¹ region (C-Br stretch).

Applications in Drug Development and Materials Science

3-(3,5-Dibromophenyl)propanoic acid is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block for more complex molecules.[3]

Scaffold for Novel Therapeutics:


Arylpropanoic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), with ibuprofen and ketoprofen being prominent examples.[8][9] The title compound provides a scaffold that can be elaborated to generate novel analogues with potential therapeutic activities. The two bromine atoms are particularly significant as they serve as synthetic handles for introducing further molecular diversity through reactions like Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling. This allows for the systematic exploration of

the chemical space around the core structure to optimize biological activity and pharmacokinetic properties.[3]

Intermediate in Organic Synthesis:

Beyond drug discovery, this compound is a valuable intermediate for synthesizing various organic materials. The reactive sites—the carboxylic acid and the brominated ring—allow for its incorporation into polymers, functional coatings, and other advanced materials.[3]

Logical Relationship Diagram:

[Click to download full resolution via product page](#)

Caption: Role as a versatile chemical intermediate.

Safety and Handling

3-(3,5-Dibromophenyl)propanoic acid is a chemical intermediate intended for research and development purposes. As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. While specific toxicity data is limited, related brominated aromatic compounds may cause skin and eye irritation.[\[6\]](#)[\[10\]](#) Always consult the material safety data sheet (SDS) provided by the supplier before use.

Conclusion

3-(3,5-Dibromophenyl)propanoic acid is a strategically important molecule in synthetic chemistry. Its well-defined structure, accessible synthesis, and, most importantly, the dual reactivity offered by its carboxylic acid group and brominated aromatic ring make it a highly valuable starting material. For scientists in drug discovery and materials science, this compound represents a versatile platform for generating novel molecules with tailored properties, underscoring its significance in modern chemical research.

References

- Dibromophenyl propionic acid | C9H8Br2O2 | CID 23366594 - PubChem.
- 3-(3-bromophenyl)propanoic Acid | C9H9BrO2 | CID 2063862 - PubChem.
- C- AND D- LABELLED 3-PHENYLPROPIONIC ACIDS; SYNTHESIS AND CHARACTERIZATION BY NMR AND MS SPECTRA - UPB. University POLITEHNICA of Bucharest. [\[Link\]](#)
- **3-(3,5-Dibromophenyl)propanoic acid** - MySkinRecipes. MySkinRecipes. [\[Link\]](#)
- 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid - Amerigo Scientific. Amerigo Scientific. [\[Link\]](#)
- 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid | C9H8Br2O3 | CID 622179 - PubChem.
- 3-(2,3-Dibromophenyl)propionic acid - SIELC Technologies. SIELC Technologies. [\[Link\]](#)
- Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents.
- Preparation of 3-bromo-3-phenylpropanoic acid - PrepChem.com. PrepChem.com. [\[Link\]](#)
- The preparation method of 3-(3-halogenophenyl) propionic acid - Google Patents.
- Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review.
- 2,3-Dibromo-3-phenylpropionic acid | C9H8Br2O2 | CID 22705 - PubChem.
- Showing Compound 3-Phenylpropanoic acid (FDB008271) - FooDB. FooDB. [\[Link\]](#)

- low/high resolution ^1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [\[Link\]](#)
- 3-(3,5-Dihydroxyphenyl)-1-propanoic acid | C9H10O4 | CID 161525 - PubChem.
- A B-Dibromocinnamic acid | C9H6Br2O2 | CID 5273471 - PubChem.
- Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs - NIH.
- α,β -Dibromohydrocinnamic acid - the NIST WebBook. NIST. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3-(3,5-Dibromophenyl)propionic acid, 97% | Fisher Scientific [\[fishersci.ca\]](#)
- 2. 3-(3,5-Dibromophenyl)propionic acid, 97% suppliers & manufacturers in China [\[m.chemicalbook.com\]](#)
- 3. 3-(3,5-Dibromophenyl)propanoic acid [\[myskinrecipes.com\]](#)
- 4. Dibromophenyl propionic acid | C9H8Br2O2 | CID 23366594 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](#)
- 5. low/high resolution ^1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [\[docbrown.info\]](#)
- 6. 2,3-Dibromo-3-phenylpropionic acid | C9H8Br2O2 | CID 22705 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](#)
- 7. α,β -Dibromohydrocinnamic acid [\[webbook.nist.gov\]](#)
- 8. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [\[orientjchem.org\]](#)
- 9. Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs - PMC [\[pmc.ncbi.nlm.nih.gov\]](#)

- 10. 3-(3-bromophenyl)propanoic Acid | C9H9BrO2 | CID 2063862 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-(3,5-Dibromophenyl)propanoic acid structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1591333#3-3-5-dibromophenyl-propanoic-acid-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com